molecular formula C26H23NO B6051774 2-[benzyl(1-pyrenylmethyl)amino]ethanol

2-[benzyl(1-pyrenylmethyl)amino]ethanol

Cat. No.: B6051774
M. Wt: 365.5 g/mol
InChI Key: ZWXHJEZRZRLORM-UHFFFAOYSA-N
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Description

2-[Benzyl(1-pyrenylmethyl)amino]ethanol is a tertiary amine-containing ethanol derivative featuring a benzyl group and a 1-pyrenylmethyl substituent on the amino nitrogen. Its molecular formula is C₂₆H₂₅NO (calculated based on substituents), with a molecular weight of 367.5 g/mol.

Properties

IUPAC Name

2-[benzyl(pyren-1-ylmethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO/c28-16-15-27(17-19-5-2-1-3-6-19)18-23-12-11-22-10-9-20-7-4-8-21-13-14-24(23)26(22)25(20)21/h1-14,28H,15-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXHJEZRZRLORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features :

  • Benzyl group : Provides hydrophobicity and stability.
  • 1-Pyrenylmethyl group : Imparts fluorescence and π-π stacking capability.
  • Ethanol moiety: Enhances solubility in polar solvents.

Structural and Functional Comparisons

Table 1: Structural Comparison of Aminoethanol Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-[Benzyl(1-pyrenylmethyl)amino]ethanol C₂₆H₂₅NO 367.5 Benzyl, 1-pyrenylmethyl Fluorescence, hydrophobic interactions
2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS 101-45-1) C₁₈H₂₃NO₂ 285.4 Benzyl, phenoxyethyl Biochemical reagent, moderate polarity
N-Benzyl Albuterol Derivative (CAS 24085-03-8) C₁₉H₂₆N₂O₃ 330.4 Benzyl, tert-butyl, hydroxylphenyl β-agonist activity, therapeutic use
(E)-Benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]-benzylidene}hydrazinecarbodithioate C₁₉H₂₃N₃OS₂ 373.5 Benzylidene, dithiocarbamate Crystal packing via hydrogen bonding
Key Observations:
  • Fluorescence: Unique to 2-[benzyl(1-pyrenylmethyl)amino]ethanol due to the pyrenyl group, unlike phenoxyethyl or tert-butyl derivatives .
  • Polarity: Ethanol and hydroxyl groups enhance solubility in polar solvents (e.g., ethanol, water) across all compounds.
  • Applications: Pyrenylmethyl derivatives are suited for fluorescent labeling, while phenoxyethyl and tert-butyl variants are used in biochemical or pharmaceutical contexts .
Key Differences:
  • Reagents: Pyrenylmethyl derivatives require aromatic halides (e.g., 1-pyrenylmethyl chloride), whereas phenoxyethyl compounds use bromoethanol .
  • Solvents: Ethanol is common, but toluene is preferred for non-polar intermediates .
Notes:
  • Pyrenyl Derivatives : May pose higher ecological risks due to aromatic persistence.
  • Ethanol Solubility: Facilitates handling but requires flammability precautions .

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